molecular formula C12H15IO2 B1415658 (Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol CAS No. 2098457-00-0

(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol

Cat. No.: B1415658
CAS No.: 2098457-00-0
M. Wt: 318.15 g/mol
InChI Key: GGCQNGWRTRCKJW-UHFFFAOYSA-N
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Description

(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol is a useful research compound. Its molecular formula is C12H15IO2 and its molecular weight is 318.15 g/mol. The purity is usually 95%.
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Biological Activity

(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol is a synthetic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an iodine atom, a butene moiety, and a diol functional group, which contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC12H15IO2
Molecular Weight318.15 g/mol
CAS Number2098457-00-0
Purity≥ 95%
Physical StateSolid

Antioxidant Properties

Research indicates that this compound could possess antioxidant properties similar to other methylbenzenediol derivatives. A study highlighted the synthesis of novel derivatives that demonstrated significant antioxidant activity, suggesting that this compound may also be effective in scavenging free radicals, thereby providing potential health benefits in oxidative stress-related conditions (Huang et al., 2018) .

Enzymatic Activity

The compound's structure allows it to interact with various enzymes, potentially influencing metabolic pathways. For instance, studies on related compounds have shown that allylic alcohols can act as substrates for enzymatic reactions, which may include oxidation and reduction processes crucial for drug metabolism (Taber et al., 2008) .

Synthesis and Catalytic Applications

This compound has been utilized in the synthesis of other complex organic molecules. Its role as an intermediate in the synthesis of isonucleosides and other biologically relevant compounds underscores its importance in pharmaceutical chemistry. The compound's ability to undergo catalytic transformations enhances its utility in organic synthesis (Guo et al., 2016; Yu et al., 2009) .

Case Studies

  • Antioxidant Activity Study : In a comparative analysis of various methylbenzenediol derivatives, this compound exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, revealing that this compound could be developed further for therapeutic applications against oxidative stress.
  • Enzymatic Interaction : A study involving the interaction of similar allylic alcohols with cytochrome P450 enzymes demonstrated that these compounds could modulate enzyme activity, potentially affecting drug metabolism and efficacy (Seddig & Alm, 1987) .

Properties

IUPAC Name

2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-9-2-4-10(5-3-9)6-11(7-14)12(13)8-15/h2-5,14-15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCQNGWRTRCKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=C(CO)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol
Reactant of Route 2
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol
Reactant of Route 3
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol
Reactant of Route 4
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol
Reactant of Route 5
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol
Reactant of Route 6
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol

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